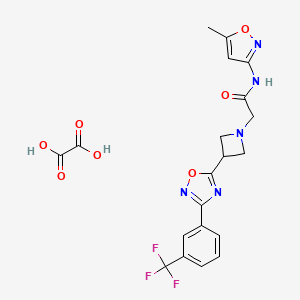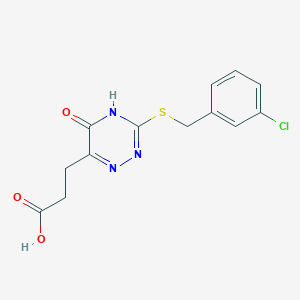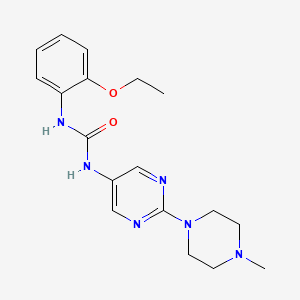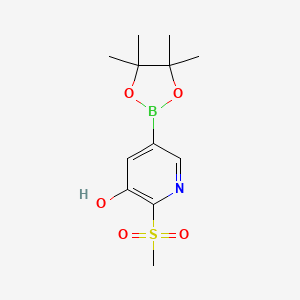
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide acts as a potent and selective inhibitor of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide. It binds to the ATP-binding site of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide and prevents its phosphorylation, leading to the inhibition of its activity. This inhibition results in the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has also been shown to reduce the deposition of amyloid-β plaques in the brains of Alzheimer's disease model mice. Additionally, it has been shown to exhibit antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide in lab experiments include its high potency and selectivity for N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide inhibition, its ability to cross the blood-brain barrier, and its well-defined mechanism of action. However, its limitations include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide. These include the development of more potent and selective N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders, and the determination of its long-term safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide is a promising chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. Its high potency and selectivity for N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide inhibition, well-defined mechanism of action, and ability to cross the blood-brain barrier make it an attractive candidate for further research. However, its potential toxicity and the need for further studies to determine its long-term safety and efficacy must be considered.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide involves the reaction of 2,3-dihydro-1H-inden-2-amine with N-methylglycine methyl ester hydrochloride in the presence of a base. The reaction yields N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide as a white solid with a purity of over 98%.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. It has been shown to inhibit glycogen synthase kinase-3 (N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide), a key enzyme involved in the regulation of various cellular processes, including metabolism, cell proliferation, and apoptosis.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-8-12(15)14-11-6-9-4-2-3-5-10(9)7-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBKVDHQYWFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(methylamino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2740142.png)






![2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2740155.png)
![2-methyl-N-[3-(methylthio)phenyl]-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2740156.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2740157.png)
![diethyl 2-(2,4-dichlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2740159.png)
![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine](/img/structure/B2740161.png)
![N~1~-(3-methoxyphenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2740162.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2740163.png)